molecular formula C19H24O5 B1214113 4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol CAS No. 408324-00-5

4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol

Cat. No. B1214113
CAS RN: 408324-00-5
M. Wt: 332.4 g/mol
InChI Key: XLTITIJKWVRJMS-IAGOWNOFSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step processes that can include functional group transformations, coupling reactions, and regioselective demethylation. For instance, Akbaba et al. (2010) reported the synthesis of a naturally occurring dibromo compound through a five-step process with an overall yield of 34%, highlighting the challenges and methodologies in synthesizing complex organic structures (Akbaba et al., 2010).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their reactivity, properties, and potential applications. Techniques like X-ray diffraction and NMR spectroscopy are typically employed to elucidate structures. Kurian et al. (2013) utilized microwave irradiation technique for the synthesis of an azine moiety and confirmed its structure through IR and mass spectroscopy, demonstrating the approaches used in molecular structure determination (Kurian et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving organic compounds can be influenced by their functional groups, molecular geometry, and electronic structure. For example, the study on the conversion of 1,4-diketones into para-disubstituted benzenes by Ziffle et al. (2010) illustrates the type of chemical transformations that similar complex molecules might undergo, including cycloadditions and metathesis reactions (Ziffle et al., 2010).

Physical Properties Analysis

The physical properties of organic molecules, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. Studies on similar compounds provide insights into how specific functional groups and molecular arrangements affect these properties. For instance, the investigation into the solid-state polymerization and crystal structures by Mochizuki et al. (2000) sheds light on how molecular arrangements in the solid state can impact the material's physical properties (Mochizuki et al., 2000).

Chemical Properties Analysis

The chemical properties of organic compounds, including reactivity, stability, and interaction with other molecules, are key to their application in material science, pharmaceuticals, and other fields. The study on multicolored electrochromic copolymers by Ouyang et al. (2011) exemplifies the investigation into the electrochemical and optical properties of complex organic molecules, which could be similar to the chemical properties analysis of the compound (Ouyang et al., 2011).

Scientific Research Applications

Synthesis and Biological Activities

The regioselective oxidative coupling of 4-hydroxystilbenes, such as resveratrol, leads to the synthesis of compounds like ε-viniferin, which possess various types of biological activities (Sako, Hosokawa, Ito, & Iinuma, 2004). This process demonstrates the potential for creating bioactive dimers from simpler phenolic compounds, which could extend to the synthesis and application of the compound , given its structural features.

Precursors for Advanced Materials

Compounds with specific functional groups are valuable as precursors for advanced materials. For example, polyurethanes containing novel functionalities show promise for piezoelectric device applications due to their acceptable piezoelectric coefficients and thermal stability (Lee & Park, 2001). Similarly, the compound , with its dihydroxy and phenyl groups, may serve as a precursor for materials with special electrical, optical, or mechanical properties.

Inhibition Mechanisms for Drug Discovery

The study of compounds for their inhibition mechanisms against specific enzymes is crucial for drug discovery. For example, the inhibition mechanism of 4-(4-Hydroxyphenethyl)benzene-1,2-diol against Helicobacter pylori urease highlights its potential as a lead compound for the development of treatments for gastritis and peptic ulcer (Zhu-ping, 2012). This suggests that compounds with similar functional groups and configurations might also be explored for their biological activities and potential therapeutic applications.

Liquid-Crystalline Properties for Advanced Applications

The synthesis and phase behavior of polymers and copolymers based on specific dihydroxy and phenyl-substituted compounds indicate their potential for creating materials with unique properties, such as hexagonal columnar mesophases (Percec, Zuber, Cheng, & Zhang, 1992). These materials are of interest for a range of technologies, including displays and photovoltaic cells.

properties

IUPAC Name

4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c20-15-6-1-13(2-7-15)3-8-16(21)12-17(22)9-4-14-5-10-18(23)19(24)11-14/h1-2,5-7,10-11,16-17,20-24H,3-4,8-9,12H2/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTITIJKWVRJMS-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@H](C[C@@H](CCC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol
Reactant of Route 2
4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol
Reactant of Route 3
4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol
Reactant of Route 4
4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol
Reactant of Route 5
4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol
Reactant of Route 6
4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol

Q & A

Q1: How does Diarylheptanoid 1 exert its antiadipogenic effects?

A1: The research demonstrates that Diarylheptanoid 1 influences several metabolic pathways crucial for adipocyte differentiation and lipid accumulation. [] Specifically, it modulates 14 metabolites involved in the TCA cycle, glycolysis, amino acid metabolism, and purine catabolism. [] This modulation ultimately impacts energy metabolism, lipogenesis (fat production), and lipolysis (fat breakdown) within adipocytes. [] The study also reveals that Diarylheptanoid 1 affects the quantity and degree of unsaturation of long-chain free fatty acids and alters the levels of 171 lipids across 10 lipid classes in adipocytes. [] These findings suggest that Diarylheptanoid 1's antiadipogenic effects stem from its ability to disrupt multiple metabolic processes essential for adipocyte development and function.

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